![molecular formula C8H9N3 B15207123 Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
Pyrrolo[1,2-a]pyrazine-1-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-1-methanamine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of pyrrolo[1,2-a]pyrazine-1-methanamine typically involves multi-step processes. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl(bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine derivatives.
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]pyrazine-1-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-1,4-dione derivatives .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine-1-methanamine has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it useful in the development of new antibiotics and antiviral drugs.
Medicine: Investigated for its potential anti-inflammatory, antitumor, and kinase inhibitory activities, contributing to drug discovery and development.
Industry: Employed in the production of organic materials and natural products.
Mecanismo De Acción
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-1-methanamine is not fully understood. it is known to interact with various molecular targets and pathways . For instance, it may inhibit specific enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine-1-methanamine can be compared with other similar compounds, such as :
Pyrrolo[2,3-b]pyrazine derivatives: These compounds also contain a fused pyrrole and pyrazine ring system but differ in the position of the nitrogen atoms. They exhibit different biological activities, such as kinase inhibition.
Dipyrrolopyrazine derivatives: These compounds feature two pyrrole rings fused to a pyrazine ring and are used in optoelectronic applications.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
pyrrolo[1,2-a]pyrazin-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-8-2-1-4-11(8)5-3-10-7/h1-5H,6,9H2 |
Clave InChI |
NVIZLMSWTRPAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CN=C(C2=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


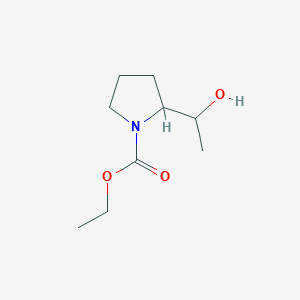
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
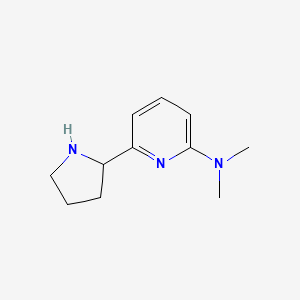
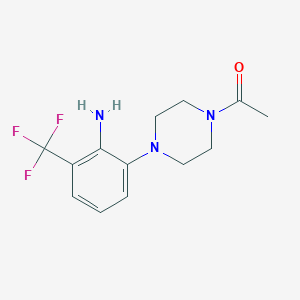
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
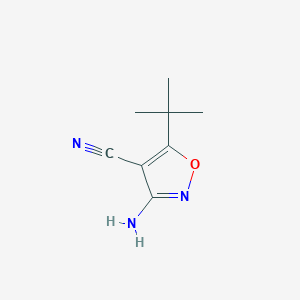
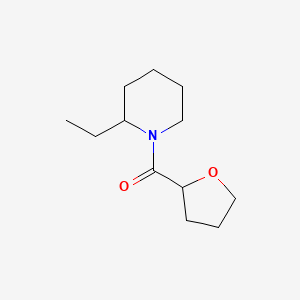
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
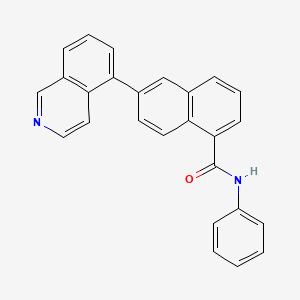
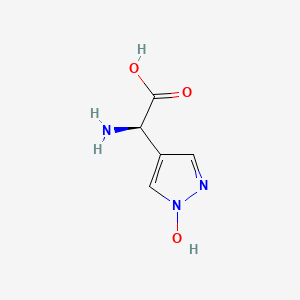
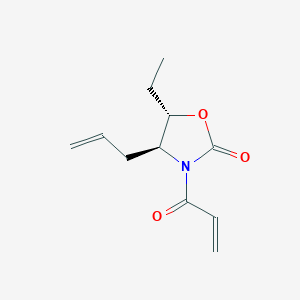
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)


